
4-(4-Amino-2-fluorophénoxy)picolinamide
Vue d'ensemble
Description
4-(4-Amino-2-fluorophenoxy)picolinamide is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-2-fluorophenoxy)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2-fluorophenoxy)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
4-(4-Amino-2-fluorophénoxy)picolinamide: est utilisé en chimie médicinale comme intermédiaire pour la synthèse de divers composés pharmaceutiques. Sa structure est essentielle à la création de médicaments qui ciblent des récepteurs ou des enzymes spécifiques dans le corps. L'atome de fluor en particulier peut influencer considérablement l'activité biologique de ces composés, les rendant plus sélectifs ou plus puissants .
Agriculture
Dans le secteur agricole, ce composé sert de précurseur chimique au développement de pesticides. Sa capacité à être incorporé dans des structures de pyridine, qui sont courantes dans de nombreux herbicides et insecticides, le rend précieux pour créer de nouvelles formulations plus efficaces contre les ravageurs et moins nocives pour l'environnement .
Science des matériaux
Les applications en science des matériaux comprennent le développement de nouveaux composés organiques qui peuvent être utilisés dans divers procédés industriels. This compound peut contribuer à la synthèse de polymères ou de revêtements présentant des propriétés améliorées telles qu'une stabilité thermique accrue ou une résistance chimique .
Science de l'environnement
La recherche en science de l'environnement peut bénéficier de ce composé grâce à la création de méthodes de détection sensibles pour les polluants. Ses propriétés chimiques uniques pourraient être exploitées pour développer des capteurs ou des dosages capables de mesurer avec précision la présence de substances nocives dans le sol ou l'eau .
Biochimie
En biochimie, This compound est un candidat pour l'étude des interactions enzyme-substrat. Il pourrait être utilisé pour imiter certains substrats ou inhibiteurs naturels, permettant aux chercheurs de sonder les sites actifs des enzymes et de comprendre leurs mécanismes d'action .
Pharmacologie
La recherche pharmacologique peut utiliser ce composé pour explorer de nouvelles voies thérapeutiques. En l'incorporant dans la conception de médicaments, les scientifiques peuvent étudier ses effets sur divers processus physiologiques, ce qui pourrait conduire à la découverte de nouveaux traitements pour les maladies .
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-71-5 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

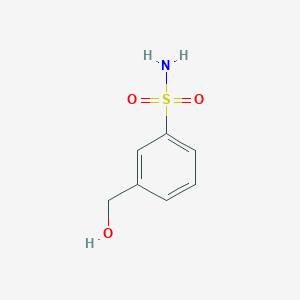
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
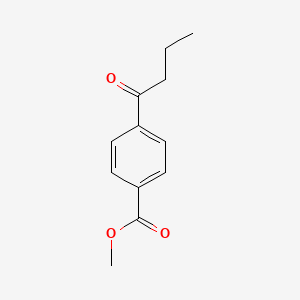
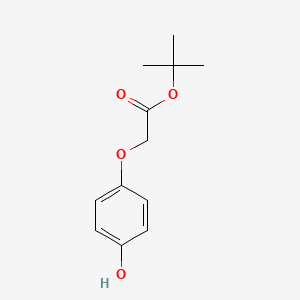
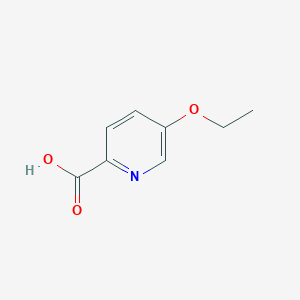
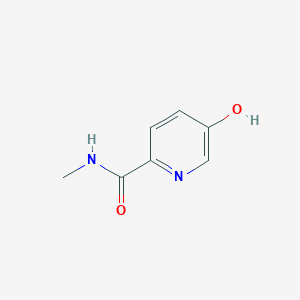

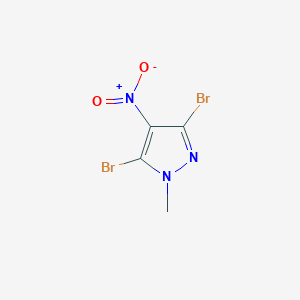

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)



